Mycophenolic hydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolic hydroxamic acid is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic hydroxamic acid involves the reaction of mycophenolic acid with hydroxylamine hydrochloride and triethylamine. The reaction mixture is stirred for several hours, followed by evaporation and washing with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Mycophenolic hydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxamic acid group, leading to the formation of amides or amines.
Substitution: The hydroxamic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and other substituted compounds .
Scientific Research Applications
Mycophenolic hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: The compound is studied for its role in inhibiting histone deacetylase, which affects gene expression and cellular differentiation.
Medicine: this compound shows potential in treating diseases related to abnormal histone deacetylase activity, such as cancer and neurodegenerative disorders.
Mechanism of Action
Mycophenolic hydroxamic acid exerts its effects by inhibiting histone deacetylase, an enzyme that removes acetyl groups from histone proteins. This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound targets the active site of histone deacetylase, binding to the zinc ion and preventing the enzyme from interacting with its substrates .
Comparison with Similar Compounds
Suberoylanilide Hydroxamic Acid (SAHA): A non-specific histone deacetylase inhibitor used in treating cutaneous T-cell lymphoma.
Trichostatin A: A potent histone deacetylase inhibitor with applications in cancer research.
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Uniqueness: Mycophenolic hydroxamic acid is unique due to its dual role as an immunosuppressant and histone deacetylase inhibitor. This dual functionality makes it a valuable compound for research in both immunology and epigenetics .
Properties
Molecular Formula |
C17H21NO6 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C17H21NO6/c1-9(5-7-13(19)18-22)4-6-11-15(20)14-12(8-24-17(14)21)10(2)16(11)23-3/h4,20,22H,5-8H2,1-3H3,(H,18,19)/b9-4+ |
InChI Key |
XUEGRBSFQYYISJ-RUDMXATFSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NO)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.